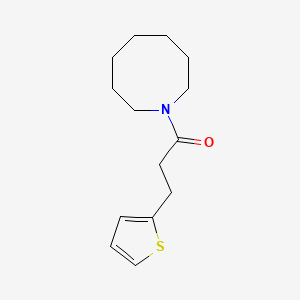
(4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone, also known as 4-MPD, is a research chemical that belongs to the cathinone class. It is a synthetic stimulant that has gained popularity among the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is similar to other cathinones. It acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to a feeling of euphoria and increased energy levels. However, the exact mechanism of action of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone are similar to other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to cardiovascular problems. Long-term use of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone can lead to addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
One of the primary advantages of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is its unique mechanism of action, which makes it a valuable tool for studying the neurochemistry of the brain. It is also relatively easy to synthesize and can be produced in high yields. However, its potential for abuse and addiction makes it difficult to use in human studies. It also has potential health risks, which must be considered when using it in lab experiments.
Future Directions
There are several potential future directions for research on (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Further research is needed to determine its safety and efficacy in these applications. Another area of interest is its potential as a tool for studying the neurochemistry of addiction and developing new treatments for addiction. Additionally, more research is needed to fully understand the mechanism of action of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone and its potential side effects.
Synthesis Methods
The synthesis of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 4-methylthiophenol with pyrrolidine and formaldehyde. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of pure (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone.
Scientific Research Applications
(4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is in the field of neuroscience. It has been found to have a unique mechanism of action that affects the release of neurotransmitters in the brain. This makes it a valuable tool for studying the neurochemistry of the brain and developing new treatments for neurological disorders.
properties
IUPAC Name |
(4-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-11-6-4-10(5-7-11)12(14)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBULWUXKLPQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)


![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)